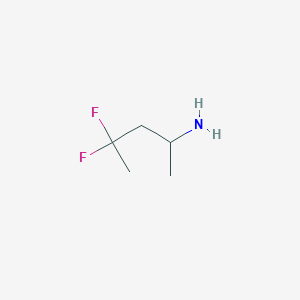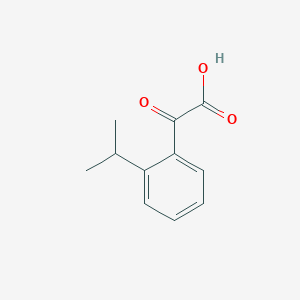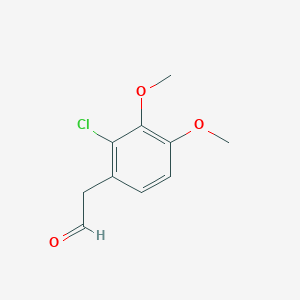
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C10H11ClO3 It is characterized by the presence of a chloro group and two methoxy groups attached to a benzene ring, along with an acetaldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with appropriate reagents to introduce the acetaldehyde group. The reaction conditions typically involve the use of reducing agents or other specific reagents to achieve the desired transformation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde exerts its effects involves interactions with specific molecular targets. The presence of the chloro and methoxy groups can influence its reactivity and binding properties. The aldehyde group is also reactive and can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3,4-dimethoxybenzaldehyde: Similar structure but lacks the acetaldehyde group.
2-Chloro-3,4-dimethoxyphenethylamine: Contains an amine group instead of an aldehyde.
2-Chloro-3,4-dimethoxyphenylacetic acid: Features a carboxylic acid group in place of the aldehyde.
Uniqueness
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both chloro and methoxy groups, along with the aldehyde functionality, makes it a versatile compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C10H11ClO3 |
|---|---|
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
2-(2-chloro-3,4-dimethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C10H11ClO3/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4,6H,5H2,1-2H3 |
Clave InChI |
WBYAMMDVRZRIJZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CC=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


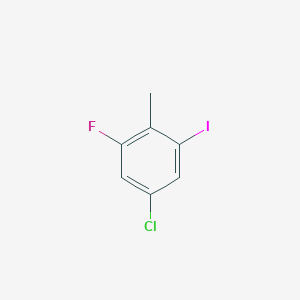
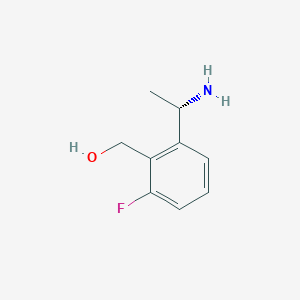

![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974844.png)
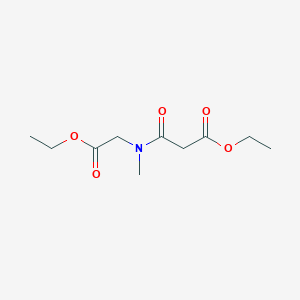
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
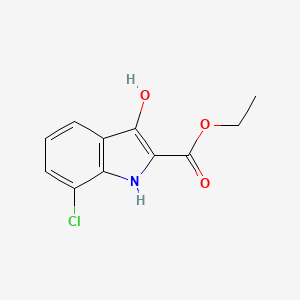
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12974866.png)

![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
